molecular formula C15H16N2O3 B2650741 N-(2H-1,3-benzodioxol-5-yl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide CAS No. 1797559-27-3

N-(2H-1,3-benzodioxol-5-yl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide

Cat. No.: B2650741
CAS No.: 1797559-27-3
M. Wt: 272.304
InChI Key: DPIARPFSANBPTJ-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide (CAS# 1797559-27-3) is a chemical compound with the molecular formula C15H16N2O3 and a molecular weight of 272.30 g/mol . This molecule features a distinctive hybrid structure, incorporating an 8-azabicyclo[3.2.1]oct-2-ene scaffold linked to a 1,3-benzodioxole (piperonyl) group via a carboxamide bridge. The 8-azabicyclo[3.2.1]octane system is a privileged structure in medicinal chemistry, notably forming the core of tropane alkaloids, and is frequently investigated for its biological properties . The 1,3-benzodioxole moiety is a common pharmacophore found in many biologically active molecules and is known to interact with a variety of enzymatic systems . While specific biological data for this exact compound is limited in the public domain, research on closely related analogues suggests that compounds with such structural motifs are of significant interest in chemical biology and drug discovery . For instance, a derivative incorporating a benzodioxol group and a complex heterocyclic system has been reported to exhibit selective toxicity towards glucose-starved tumor cells by inhibiting mitochondrial function, highlighting the potential of this chemotype in targeting metabolic adaptations in cancer . This product is intended for research and development purposes in laboratory settings only. Researchers are encouraged to explore its potential as a synthetic intermediate, a building block in medicinal chemistry, or a chemical probe for pharmacological studies. For comprehensive handling, safety, and storage information, please refer to the material safety data sheet (MSDS).

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c18-15(17-11-2-1-3-12(17)6-5-11)16-10-4-7-13-14(8-10)20-9-19-13/h1-2,4,7-8,11-12H,3,5-6,9H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPIARPFSANBPTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CCC1N2C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide typically involves multiple steps, starting with the preparation of the bicyclic core. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure . The benzodioxole moiety is then introduced through a series of substitution reactions, often using reagents like benzodioxole and appropriate catalysts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Structural Characteristics

The compound features a bicyclic structure that includes a benzodioxole moiety, which is known for its biological activity. The molecular formula is C15H16N2O3C_{15}H_{16}N_{2}O_{3} with a molecular weight of approximately 272.30 g/mol. The unique arrangement of atoms contributes to its potential interactions with biological targets.

Medicinal Chemistry

Drug Development : The compound's structural features make it a candidate for developing new therapeutic agents. Its ability to interact with specific biological targets suggests potential applications in treating various diseases.

Biological Activity : Preliminary studies indicate that compounds with similar structures exhibit significant biological activities, including antimicrobial and anti-inflammatory properties. This opens avenues for exploring N-(2H-1,3-benzodioxol-5-yl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide in pharmacological research.

Pharmacology

Receptor Binding Studies : The unique bicyclic framework allows for investigations into receptor binding and enzyme interactions. Such studies can elucidate the mechanism of action and help identify potential therapeutic targets.

Pharmacokinetics : Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for evaluating its viability as a drug candidate.

Material Science

Polymer Development : The compound can be utilized in synthesizing advanced materials due to its unique structural characteristics. Its properties may lead to the development of polymers with enhanced functionalities.

Case Study 1: Antimicrobial Activity

In a study examining the antimicrobial properties of similar compounds, researchers found that modifications to the benzodioxole moiety significantly influenced antibacterial activity against various pathogens. This suggests that this compound could also exhibit similar effects based on its structure.

Case Study 2: Drug Interaction Studies

A recent investigation into cationic amphiphilic drugs indicated that compounds with structural similarities to this compound could inhibit lysosomal phospholipase A2 activity, which is critical in understanding drug-induced phospholipidosis . This highlights the importance of further exploring this compound's pharmacological potential.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide involves its interaction with specific molecular targets and pathways. The benzodioxole moiety can interact with enzymes and receptors, modulating their activity. The bicyclic structure provides rigidity and specificity in binding to these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

A. 8-Azabicyclo[3.2.1]octane Mu-Opioid Receptor Antagonists Theravance, Inc. has patented 8-azabicyclo[3.2.1]octane compounds as mu-opioid receptor antagonists, which are structurally analogous to the target compound. These derivatives typically lack the benzodioxol-carboxamide substituent but retain the bicyclic core.

B. Cephalosporin Antibiotics
(6R,7R)-3-(Acetoxymethyl)-8-oxo-7-(2-(pyridin-4-ylthio)acetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (CAS 21593-23-7) shares a bicyclic framework but differs in ring size (4.2.0 vs. 3.2.1) and substituents. This cephalosporin derivative includes a beta-lactam ring critical for antibacterial activity, targeting penicillin-binding proteins in bacterial cell walls .

C. Benzathine Benzylpenicillin This penicillin derivative contains a 4-thia-1-azabicyclo[3.2.0]heptane core, differing in sulfur incorporation and ring fusion. It acts as a broad-spectrum antibiotic, highlighting how minor structural changes in bicyclic systems drastically alter biological targets and mechanisms .

Key Structural and Pharmacological Differences

Parameter Target Compound Mu-Opioid Antagonists Cephalosporin Antibiotic
Core Structure 8-azabicyclo[3.2.1]octane 8-azabicyclo[3.2.1]octane 5-thia-1-azabicyclo[4.2.0]oct-2-ene
Key Substituents Benzodioxol-carboxamide Variable alkyl/aryl groups Beta-lactam, pyridinylthioacetamido
Biological Target Putative CNS receptors (inferred from analogs) Mu-opioid receptors Bacterial cell wall synthesis enzymes
Primary Activity Undocumented (potentially neuroactive) Opioid antagonism Antibacterial
Synthetic Route Not explicitly described (likely involves carbodiimide-mediated coupling) Multi-step alkylation/functionalization Fermentation-derived beta-lactam core with side-chain modifications

Research Implications and Gaps

While the mu-opioid antagonist activity of 8-azabicyclo[3.2.1]octane derivatives is well-documented , the benzodioxol-carboxamide group in the target compound could modulate receptor binding kinetics or bioavailability. Further studies are needed to:

Elucidate its precise pharmacological targets (e.g., opioid receptors, monoamine oxidases).

Compare its metabolic stability with analogs lacking the benzodioxol group.

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide, a compound with a complex bicyclic structure, has gained attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic implications, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound is characterized by its unique structural features, including a benzodioxole moiety and an azabicyclo framework. Its molecular formula is C15H16N2O3C_{15}H_{16}N_{2}O_{3} with a molecular weight of 272.30 g/mol .

PropertyValue
Molecular FormulaC₁₅H₁₆N₂O₃
Molecular Weight272.30 g/mol
CAS Number1797559-27-3

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. The compound may modulate neurotransmitter systems, particularly those involving dopamine and serotonin pathways, which are crucial in various neurological and psychiatric disorders .

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological effects:

  • Antidepressant Activity : Studies suggest that compounds with similar structures can influence serotonin uptake, potentially offering antidepressant effects .
  • Anticancer Potential : Preliminary studies have shown that derivatives of this compound can inhibit cancer cell proliferation in vitro, suggesting potential as an anticancer agent .
  • Antimicrobial Properties : Some derivatives have demonstrated selective antibacterial activity against Gram-positive bacteria, indicating a possible role in treating bacterial infections .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the bicyclic structure and the benzodioxole moiety can significantly affect receptor binding affinity and selectivity.

ModificationEffect on Activity
Electron-donating groupsIncrease potency against specific targets
Alkyl chain lengthAlters lipophilicity and membrane permeability
Substituents on benzodioxoleImpact on receptor interaction profiles

Case Studies

Several case studies have been conducted to evaluate the biological activity of related compounds:

  • Dopamine Receptor Ligands : A study on N-substituted derivatives showed promising results in modulating dopamine D2-like receptors, providing insights into their potential use in treating schizophrenia .
  • Gamma-secretase Modulation : Research indicates that modifications to similar bicyclic structures can lead to effective gamma-secretase inhibitors, which are relevant in Alzheimer's disease treatment .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-(2H-1,3-benzodioxol-5-yl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide with high purity?

  • Methodology : Begin with the 8-azabicyclo[3.2.1]octane core (tropane scaffold) as a starting material. Introduce the carboxamide group via coupling reactions, such as using activated esters (e.g., NHS esters) or carbodiimide-mediated coupling with 2H-1,3-benzodioxol-5-amine. Purification via column chromatography (silica gel) followed by recrystallization in ethanol/water mixtures enhances purity. Confirm structural integrity using 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .
  • Critical Step : Monitor reaction progress with thin-layer chromatography (TLC) to avoid over-functionalization of the bicyclic core.

Q. How can researchers characterize the compound’s stability under physiological conditions?

  • Methodology : Conduct accelerated stability studies in simulated gastric fluid (pH 1.2) and phosphate-buffered saline (pH 7.4) at 37°C. Use HPLC-MS to track degradation products over 24–72 hours. Compare degradation kinetics to structurally similar tropane derivatives (e.g., BIMU series) to identify labile functional groups .
  • Data Analysis : Calculate half-life (t1/2t_{1/2}) and identify degradation pathways (e.g., hydrolysis of the benzodioxole ring or carboxamide bond).

Q. What in vitro assays are suitable for initial evaluation of biological activity?

  • Methodology : Prioritize receptor-binding assays targeting CNS or peripheral receptors (e.g., 5-HT4_4, σ receptors) based on structural analogs like BIMU compounds . Use radioligand displacement assays (e.g., 3^3H-GR113808 for 5-HT4_4) to determine IC50_{50} values. Pair with functional assays (e.g., cAMP accumulation) to distinguish agonists from antagonists .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the compound’s selectivity for specific receptor subtypes?

  • Methodology : Systematically modify substituents on the benzodioxol ring and the azabicyclo core. For example:

  • Replace the benzodioxol group with substituted phenyl or heteroaromatic rings.
  • Introduce methyl or fluorine groups to the bicyclic system to alter steric/electronic profiles.
  • Evaluate changes using competitive binding assays against panels of receptors (e.g., 5-HT4_4, dopamine D2_2, σ-1). Computational docking (e.g., AutoDock Vina) can predict binding poses and guide synthetic efforts .
    • Data Contradiction Analysis : If conflicting activity profiles arise (e.g., partial agonism vs. antagonism), investigate assay conditions (e.g., cell line variability, G-protein coupling efficiency) .

Q. What computational approaches resolve contradictions in reported biological data for structurally related compounds?

  • Methodology : Perform meta-analysis of published data on tropane derivatives (e.g., BIMU 1, BIMU 8) to identify trends in receptor subtype selectivity. Use molecular dynamics (MD) simulations to compare ligand-receptor interactions under different protonation states or conformational states. Validate predictions with site-directed mutagenesis of key receptor residues .
  • Case Study : BIMU 8 exhibits partial agonism in some assays but antagonism in others; MD simulations revealed differential interactions with transmembrane helix 6 in 5-HT4_4 receptors, depending on assay pH .

Q. How can researchers address low bioavailability in preclinical models?

  • Methodology :

  • Physicochemical Optimization : Measure logP (octanol/water) to assess lipophilicity. Introduce hydrophilic groups (e.g., hydroxyl, carboxylate) to improve aqueous solubility.
  • Prodrug Design : Mask polar groups with ester or carbamate prodrugs (e.g., tert-butyl esters), which hydrolyze in vivo to release the active compound. Validate stability in plasma and liver microsomes .
  • In Vivo PK Studies : Administer via intravenous and oral routes in rodent models. Use LC-MS/MS to quantify plasma concentrations and calculate bioavailability (F%) .

Methodological Resources

  • Synthetic Protocols : Reference Schemes 1–2 from for carboxamide coupling .
  • Analytical Tools : HPLC-MS conditions from (C18 column, 0.1% formic acid in water/acetonitrile gradient) .
  • Computational Models : QSAR workflows from ; docking protocols from .

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